![molecular formula C31H44O5 B14334266 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate CAS No. 103408-70-4](/img/structure/B14334266.png)
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate is a chemical compound with the molecular formula C31H44O4 . It contains a total of 79 atoms, including 44 hydrogen atoms, 31 carbon atoms, and 4 oxygen atoms . This compound is characterized by its complex structure, which includes multiple aromatic rings and ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid derivatives and alcohols in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions are crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and interactions with biological targets.
Industry: Applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These products can further interact with various biological pathways, potentially influencing enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(heptyloxy)benzoate
Uniqueness
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate is unique due to its specific combination of aromatic rings and long alkyl chains. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
103408-70-4 |
|---|---|
Molekularformel |
C31H44O5 |
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
[4-(2-methylbutoxycarbonyl)phenyl] 4-dodecoxybenzoate |
InChI |
InChI=1S/C31H44O5/c1-4-6-7-8-9-10-11-12-13-14-23-34-28-19-15-27(16-20-28)31(33)36-29-21-17-26(18-22-29)30(32)35-24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3 |
InChI-Schlüssel |
XAVDDDIKSYICHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


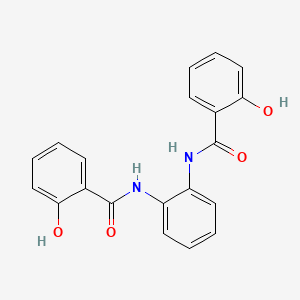
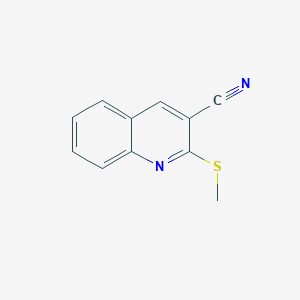
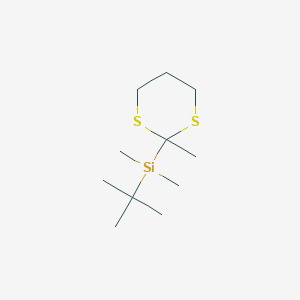
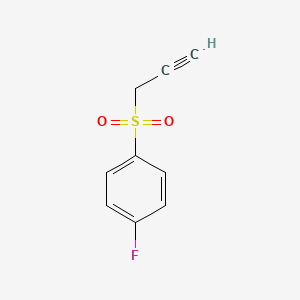
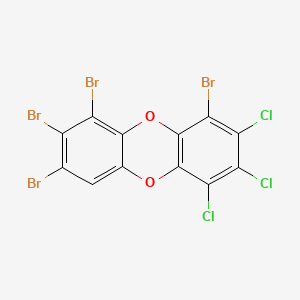
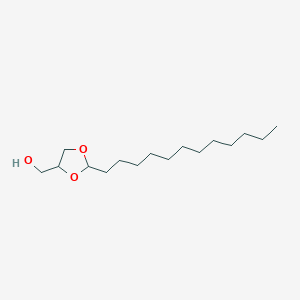
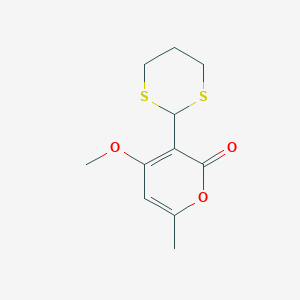

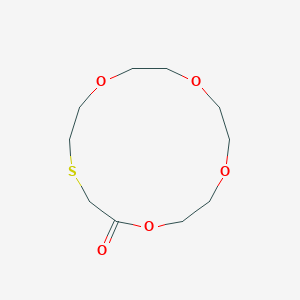
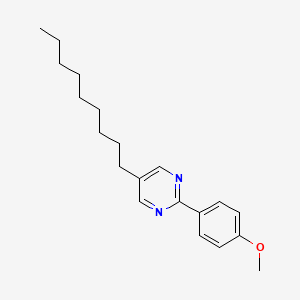
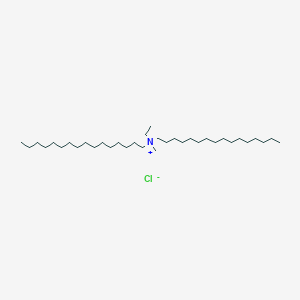


![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
